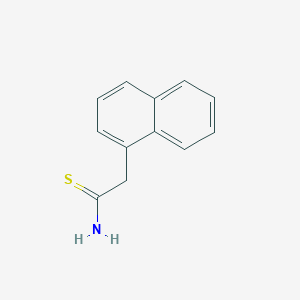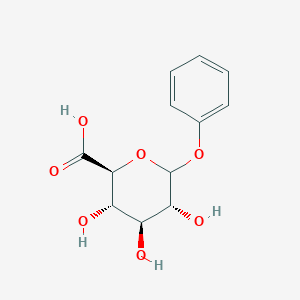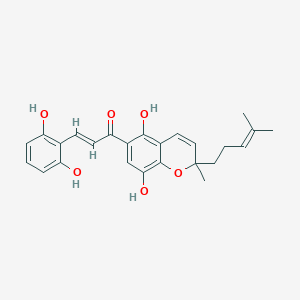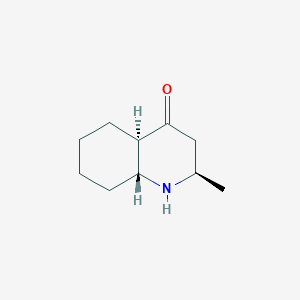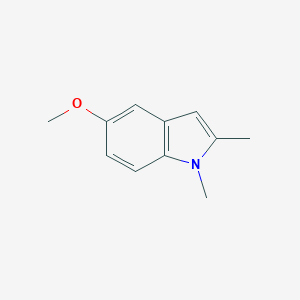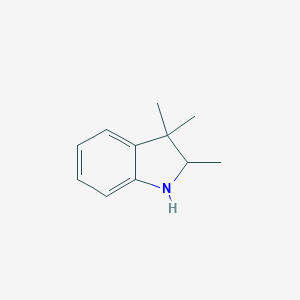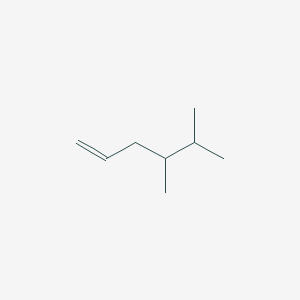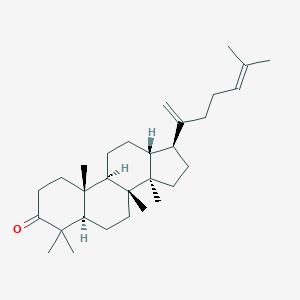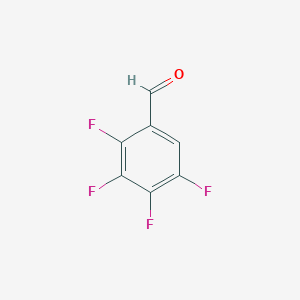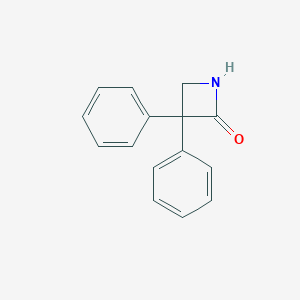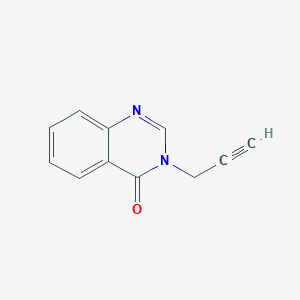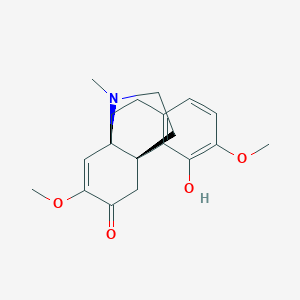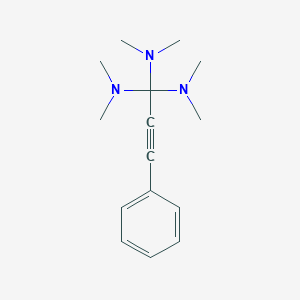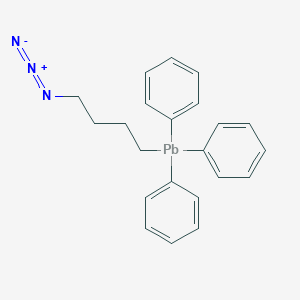
Plumbane, (4-azidobutyl)triphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, (4-azidobutyl)triphenyl-, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of plumbane, which is a compound of lead and hydrogen. Plumbane, (4-azidobutyl)triphenyl-, has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Mecanismo De Acción
The mechanism of action of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is not fully understood. However, it has been reported to exhibit photochromic behavior, which is the ability to change color upon exposure to light. This behavior is believed to be due to the azide group, which undergoes a photochemical reaction upon exposure to light.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, have not been extensively studied. However, it has been reported to exhibit low toxicity and biocompatibility, making it a potential material for biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has several advantages and limitations for lab experiments. One of the advantages is its high purity, which makes it suitable for various applications. Another advantage is its low toxicity and biocompatibility, which makes it suitable for biomedical applications. However, one of the limitations is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-. One direction is the study of its potential applications in OLEDs, photovoltaic devices, and OFETs. Another direction is the study of its potential applications in biomedical devices, such as biosensors and drug delivery systems. In addition, further studies are needed to understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, is a chemical compound that has potential applications in various fields of scientific research. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. Its potential applications in OLEDs, photovoltaic devices, OFETs, and biomedical devices make it a promising material for future research. Further studies are needed to fully understand its properties and potential applications.
Métodos De Síntesis
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, can be synthesized using various methods. One of the most commonly used methods is the reaction of triphenylplumbane with Plumbane, (4-azidobutyl)triphenyl- lithium. The reaction takes place in an inert atmosphere, and the product is purified using column chromatography. Another method involves the reaction of triphenylplumbane with 4-bromo-1-butanol and sodium azide. The product is then purified using recrystallization. Both methods have been reported to yield high purity of plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-.
Aplicaciones Científicas De Investigación
Plumbane, (Plumbane, (4-azidobutyl)triphenyl-)triphenyl-, has potential applications in various fields of scientific research. It has been studied as a potential material for organic light-emitting diodes (OLEDs) due to its high electron mobility and photoluminescence properties. It has also been studied as a potential material for photovoltaic devices due to its high electron affinity and low bandgap. In addition, it has been studied as a potential material for organic field-effect transistors (OFETs) due to its high charge carrier mobility.
Propiedades
Número CAS |
16035-39-5 |
|---|---|
Nombre del producto |
Plumbane, (4-azidobutyl)triphenyl- |
Fórmula molecular |
C22H23N3Pb |
Peso molecular |
537 g/mol |
Nombre IUPAC |
4-azidobutyl(triphenyl)plumbane |
InChI |
InChI=1S/3C6H5.C4H8N3.Pb/c3*1-2-4-6-5-3-1;1-2-3-4-6-7-5;/h3*1-5H;1-4H2; |
Clave InChI |
HGTUYERPXVWNDK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)[Pb](CCCCN=[N+]=[N-])(C2=CC=CC=C2)C3=CC=CC=C3 |
Otros números CAS |
16035-39-5 |
Sinónimos |
(4-Azidobutyl)triphenylplumbane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



